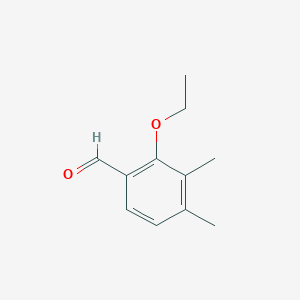

2-Ethoxy-3,4-dimethylbenzaldehyde

Description

3-Ethoxy-2,4-dimethoxybenzaldehyde

This analogue (CAS 39075-25-7) replaces the 3- and 4-methyl groups with methoxy (-OCH₃) groups at positions 2 and 4, while retaining the ethoxy group at position 3. Its molecular formula C₁₁H₁₄O₄ (MW 210.23 g/mol) includes two additional oxygen atoms, enhancing polarity and hydrogen-bonding capacity compared to this compound. The substitution pattern also affects electronic distribution, as methoxy groups are stronger electron donors than methyl groups.

3,4-Dimethylbenzaldehyde

A simpler analogue (CAS 5973-71-7), this compound lacks the ethoxy group, with methyl groups at positions 3 and 4. Its lower molecular weight (134.18 g/mol) results in a higher volatility, evidenced by a boiling point of 226°C , whereas this compound’s boiling point is expected to be higher due to increased molecular size and intermolecular forces.

4-(2-Methylpropoxy)benzaldehyde

This compound (CAS 18962-07-7) features a branched alkoxy group (-OCH(CH₃)₂) at position 4. With the formula C₁₁H₁₄O₂ , it shares the same molecular weight as this compound but differs in substituent geometry, leading to variations in steric hindrance and reactivity.

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 2-OCH₂CH₃, 3-CH₃, 4-CH₃ | C₁₁H₁₄O₂ | 178.23 |

| 3-Ethoxy-2,4-dimethoxybenzaldehyde | 3-OCH₂CH₃, 2-OCH₃, 4-OCH₃ | C₁₁H₁₄O₄ | 210.23 |

| 3,4-Dimethylbenzaldehyde | 3-CH₃, 4-CH₃ | C₉H₁₀O | 134.18 |

| 4-(2-Methylpropoxy)benzaldehyde | 4-OCH(CH₃)₂ | C₁₁H₁₄O₂ | 178.23 |

The ethoxy and methyl groups in this compound create a unique electronic environment, making it intermediate in polarity between its methyl-rich and methoxy-rich analogues. This balance influences its utility in reactions requiring moderate electron-donating effects, such as Friedel-Crafts alkylation or as a precursor in pharmaceutical intermediates.

Properties

IUPAC Name |

2-ethoxy-3,4-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-13-11-9(3)8(2)5-6-10(11)7-12/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNFLGGAVGKPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Reactivity Considerations

The aldehyde group at position 1 deactivates the ring, making electrophilic substitutions challenging. However, the ethoxy group at position 2 acts as an ortho/para-directing group, while the methyl groups at positions 3 and 4 exert steric and electronic effects. These factors necessitate precise control over reaction conditions and sequencing.

Prospective Routes for this compound

Sequential Functionalization of Pre-Substituted Benzene Derivatives

A plausible pathway involves:

-

Ethoxylation : Introducing ethoxy at position 2 via nucleophilic aromatic substitution (NAS) on 2-fluoro-3,4-dimethylbenzaldehyde.

-

Formylation : Using a Vilsmeier-Haack reaction on 2-ethoxy-1,3-dimethylbenzene.

Challenges :

-

NAS requires activated leaving groups (e.g., -NO₂, -F) and strong bases, which may degrade the aldehyde.

-

Regioselectivity in formylation must align with the ethoxy group’s directing effects.

Directed Ortho Metalation (DoM)

This method leverages lithiation to introduce substituents:

-

Protection : Convert aldehyde to an acetal to prevent side reactions.

-

Lithiation : Use a directing group (e.g., -OMe) to position lithium at the desired site.

-

Quenching : Introduce methyl groups via electrophiles (e.g., Me₃SnCl).

-

Deprotection : Regenerate the aldehyde.

Example Protocol :

-

Protect 2-ethoxybenzaldehyde as its dimethyl acetal.

-

Lithiate at position 3 using LDA, then methylate with methyl iodide.

-

Repeat methylation at position 4.

-

Deprotect with aqueous HCl to yield this compound.

Advantages :

-

High regiocontrol.

-

Compatible with sensitive functional groups.

Comparative Analysis of Synthetic Strategies

*Yields for 3,4-dimethylbenzaldehyde; †Estimated for proposed route.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3,4-dimethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The ethoxy and dimethyl groups can participate in further substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product

Major Products Formed

Oxidation: 2-Ethoxy-3,4-dimethylbenzoic acid.

Reduction: 2-Ethoxy-3,4-dimethylbenzyl alcohol.

Substitution: Depending on the reagents used, various substituted benzaldehyde derivatives can be formed

Scientific Research Applications

2-Ethoxy-3,4-dimethylbenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-Ethoxy-3,4-dimethylbenzaldehyde depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the ethoxy and dimethyl groups influence the reactivity of the benzene ring, directing the incoming electrophile to specific positions on the ring. The aldehyde group can participate in nucleophilic addition reactions, forming various intermediates and products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The positions of substituents significantly alter the electronic and steric properties of benzaldehyde derivatives. For example:

- 4-(Benzyloxy)-3-phenethoxybenzaldehyde (from ): Features bulky benzyloxy and phenethoxy groups. The steric hindrance from these groups reduces reactivity in electrophilic substitution reactions compared to 2-Ethoxy-3,4-dimethylbenzaldehyde, which has smaller methyl substituents.

- 2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide (from ): Contains a cyclobutene dione fused to an ethoxy group. The electron-withdrawing dione moiety contrasts sharply with the electron-donating methyl groups in the target compound, leading to differences in polarity and solubility .

Table 1: Key Structural and Electronic Comparisons

| Compound | Substituents | Electronic Profile | Reactivity Trends |

|---|---|---|---|

| This compound | 2-ethoxy, 3,4-methyl | Electron-donating | Moderate electrophilic substitution |

| 4-(Benzyloxy)-3-phenethoxybenzaldehyde | 4-benzyloxy, 3-phenethoxy | Sterically hindered | Reduced reactivity |

| 2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide | Ethoxy-dione hybrid | Electron-withdrawing | High polarity, H-bonding |

Solid-State Interactions and Spectroscopy

highlights how solid-state intermolecular interactions, such as hydrogen bonding (N–H···O and C–H···O), influence molecular geometry and spectroscopic signatures. For this compound:

- Methyl Groups : The 3,4-dimethyl substituents may restrict rotational freedom, leading to a more rigid molecular framework compared to compounds with single methyl or ethoxy groups.

- Ethoxy Group: The ethoxy oxygen can participate in weak hydrogen bonding, though less effectively than the amide groups in 2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide, which forms stronger N–H···O interactions (2.8–3.1 Å) .

Table 2: Spectroscopic and Solid-State Properties

| Compound | IR-LD Spectroscopy Features | Notable Intermolecular Interactions |

|---|---|---|

| This compound | C=O stretch at ~1700 cm⁻¹ | Weak C–H···O from ethoxy/methyl |

| 2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide | Amide I/II bands, C=O stretches | Strong N–H···O (2.8–3.1 Å) |

Research Findings and Implications

Steric vs.

Spectroscopic Assignments : IR-LD spectroscopy and ab initio calculations (as applied in ) are critical for resolving overlapping bands in substituted benzaldehydes, particularly when differentiating C=O stretches from ether or methyl deformations .

Biological Activity

2-Ethoxy-3,4-dimethylbenzaldehyde is an aromatic aldehyde that has garnered interest in various scientific fields due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesis methods.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C11H14O2

- Molecular Weight : Approximately 178.23 g/mol

- Functional Groups : Benzaldehyde and ethoxy group

The presence of the ethoxy group and two methyl substituents on the benzene ring influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in enzyme function and modulation of biochemical pathways. The lipophilicity imparted by the ethoxy and methyl groups enhances membrane permeability, facilitating cellular uptake and distribution within biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound often exhibit antimicrobial properties. For instance, benzaldehyde derivatives have shown efficacy against various bacterial strains. In one study, benzaldehyde analogs demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar properties .

Acaricidal Activity

A study evaluating benzaldehyde derivatives found that certain analogs exhibited potent acaricidal activity against Dermatophagoides species and Haemaphysalis longicornis. While specific data for this compound is lacking, the structural similarities suggest potential effectiveness in pest control applications .

Case Studies

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Ethylation of 3,4-dimethylbenzaldehyde : Utilizing ethyl halides in the presence of a base.

- Friedel-Crafts Acylation : Reacting ethyl phenylacetate with appropriate reagents to introduce the ethoxy group.

- Reduction Reactions : Starting from corresponding ketones or esters to yield the aldehyde form.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Ethoxy-3,4-dimethylbenzaldehyde, and what critical reaction parameters must be controlled?

- Methodological Answer : A feasible route involves Friedel-Crafts alkylation or methoxy-group introduction via nucleophilic substitution. For example, starting from 3,4-dimethylphenol, ethoxy substitution can be achieved using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key parameters include reaction temperature, stoichiometry of the alkylating agent, and catalyst selection to minimize side reactions like over-alkylation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the aldehyde .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aldehyde proton resonance (δ ~10 ppm). Aromatic protons show splitting patterns consistent with methoxy and methyl groups .

- IR Spectroscopy : Stretching frequencies for C=O (~1680–1720 cm⁻¹) and C-O (ethoxy, ~1250 cm⁻¹) validate functional groups .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Q. What are common side reactions during synthesis, and how can they be minimized?

- Methodological Answer : Oxidation of the aldehyde to carboxylic acid or ether cleavage may occur. Strategies include:

- Using anhydrous conditions and inert gas (N₂/Ar) to prevent oxidation.

- Avoiding strong acids/bases post-synthesis to retain the aldehyde group .

- Monitoring reaction progress via TLC to terminate before side-product formation .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying electrophilic sites. For instance, the aldehyde carbon exhibits high electrophilicity (Fukui indices), making it reactive toward nucleophiles like hydroxylamine. Solvent effects (PCM model) and transition-state analysis further refine reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected IR bands or NMR splitting) require:

- Cross-validation : Compare experimental data with single-crystal X-ray structures or solid-state IR-LD spectroscopy to assign ambiguous peaks .

- Isotopic Labeling : Deuterated analogs clarify hydrogen bonding or rotational barriers in dynamic NMR studies .

- Multivariate Analysis : Principal Component Analysis (PCA) of HPLC-MS datasets distinguishes isomeric byproducts .

Q. How do electronic effects of ethoxy and methyl substituents influence aldehyde reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : 3,4-Dimethyl groups hinder ortho-position reactivity, directing electrophiles to the para-aldehyde position.

- Electronic Effects : Ethoxy’s electron-donating nature (+M effect) deactivates the ring, slowing electrophilic substitution but stabilizing intermediates in Ullmann or Suzuki couplings. Hammett parameters (σ⁺) quantify substituent contributions to reaction rates .

Q. What are the best practices for storing and handling this compound to prevent degradation?

- Methodological Answer :

- Storage : Under inert atmosphere (Ar) at 2–8°C in amber glass to prevent light-induced oxidation.

- Handling : Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid hydrate formation.

- Stability Testing : Periodic NMR/HPLC checks detect degradation products like 2-ethoxy-3,4-dimethylbenzoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.